Cas no 2870645-34-2 (rel-(2R,3R)-3-(4-Ethynylphenyl)-2-azetidinecarboxylic acid)

rel-(2R,3R)-3-(4-Ethynylphenyl)-2-azetidinecarboxylic acid 化学的及び物理的性質
名前と識別子
-
- rel-(2R,3R)-3-(4-Ethynylphenyl)-2-azetidinecarboxylic acid
-
- インチ: 1S/C12H11NO2/c1-2-8-3-5-9(6-4-8)10-7-13-11(10)12(14)15/h1,3-6,10-11,13H,7H2,(H,14,15)/t10-,11+/m0/s1
- InChIKey: WQIZFZYFLKIBCG-WDEREUQCSA-N
- ほほえんだ: N1C[C@@H](C2=CC=C(C#C)C=C2)[C@@H]1C(O)=O
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 389.8±42.0 °C(Predicted)
- 酸性度係数(pKa): 2.14±0.40(Predicted)
rel-(2R,3R)-3-(4-Ethynylphenyl)-2-azetidinecarboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39914146-1.0g |
rac-(2R,3R)-3-(4-ethynylphenyl)azetidine-2-carboxylic acid |
2870645-34-2 | 95.0% | 1.0g |
$0.0 | 2025-03-15 |
rel-(2R,3R)-3-(4-Ethynylphenyl)-2-azetidinecarboxylic acid 関連文献
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
J.-F. Colomer,L. Henrard,P. Launois,G. Van Tendeloo,A. A. Lucas,Ph. Lambin Chem. Commun., 2004, 2592-2593
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
10. Book reviews
Related Articles
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
rel-(2R,3R)-3-(4-Ethynylphenyl)-2-azetidinecarboxylic acidに関する追加情報
Research Brief on rel-(2R,3R)-3-(4-Ethynylphenyl)-2-azetidinecarboxylic acid (CAS: 2870645-34-2)
In recent years, the compound rel-(2R,3R)-3-(4-Ethynylphenyl)-2-azetidinecarboxylic acid (CAS: 2870645-34-2) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique azetidine ring and ethynylphenyl moiety, has shown promising potential in various therapeutic applications, particularly in the modulation of biological targets involved in neurological disorders and cancer. The following brief synthesizes the latest research findings and developments related to this compound, providing insights into its synthesis, mechanism of action, and potential clinical applications.
The synthesis of rel-(2R,3R)-3-(4-Ethynylphenyl)-2-azetidinecarboxylic acid has been optimized in recent studies to achieve higher yields and enantiomeric purity. Researchers have employed advanced catalytic methods, including asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions, to construct the azetidine ring and introduce the ethynylphenyl group. These synthetic advancements are critical for ensuring the compound's availability for further pharmacological evaluation and potential scale-up for clinical use.
Pharmacological studies have revealed that rel-(2R,3R)-3-(4-Ethynylphenyl)-2-azetidinecarboxylic acid acts as a potent modulator of specific neurotransmitter receptors, particularly those involved in glutamatergic signaling. Its ability to selectively bind to these receptors suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, preliminary in vitro and in vivo studies have demonstrated its efficacy in inhibiting the proliferation of certain cancer cell lines, highlighting its dual therapeutic potential.
Recent preclinical evaluations have focused on the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies indicate that rel-(2R,3R)-3-(4-Ethynylphenyl)-2-azetidinecarboxylic acid exhibits favorable bioavailability and blood-brain barrier penetration, making it a promising candidate for central nervous system (CNS)-targeted therapies. However, further optimization may be required to mitigate potential off-target effects and enhance its therapeutic index.
In conclusion, rel-(2R,3R)-3-(4-Ethynylphenyl)-2-azetidinecarboxylic acid represents a novel and versatile scaffold in medicinal chemistry with significant potential for addressing unmet medical needs in neurology and oncology. Ongoing research efforts are expected to elucidate its full therapeutic spectrum and pave the way for clinical translation. Future studies should focus on elucidating its precise molecular targets and exploring combination therapies to maximize its efficacy and minimize adverse effects.
2870645-34-2 (rel-(2R,3R)-3-(4-Ethynylphenyl)-2-azetidinecarboxylic acid) 関連製品
- 2137683-96-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl fluoride)
- 197781-21-8(5-methyloxolan-3-amine)
- 2649084-85-3(4-(2-isocyanatoethyl)-2-methoxypyridine)
- 56703-73-2(1-(5-amino-2-furanyl)-Ethanone)
- 2229522-81-8(1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol)
- 23576-42-3(L-Phenylalanylglycylglycine)
- 98627-41-9(Spiro[5.5]undecan-1-ol, 1-methyl-)
- 898479-99-7(5-(4-ethoxyphenyl)-N-{4-(2-methylpiperidin-1-yl)sulfonylphenyl}-1,2-oxazole-3-carboxamide)
- 1704074-07-6(3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid)
- 650628-53-8(1-(4-methoxyphenyl)-1H-pyrazolo3,4-dpyrimidin-4-ol)




